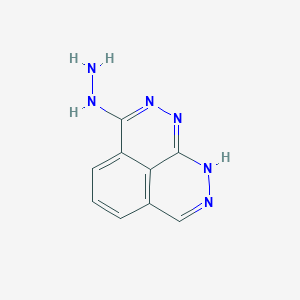

3-Hydrazino-1,2,8,9-tetraazaphenalene

説明

3-Hydrazino-1,2,8,9-tetraazaphenalene (C₉H₈N₆, MW 200.2 g/mol) is a nitrogen-rich heterocyclic compound characterized by a phenalene backbone fused with four nitrogen atoms and a hydrazino (-NH-NH₂) substituent at position 3 . Its synthesis typically involves hydrazine-mediated condensation reactions, as demonstrated in the preparation of related tetraazaphenalene derivatives (e.g., Example 21 in , where hydrazine hydrate reacts with a phthalazinone precursor) .

特性

CAS番号 |

15527-07-8 |

|---|---|

分子式 |

C9H8N6 |

分子量 |

200.20 g/mol |

IUPAC名 |

2,3,11,12-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13),10-hexaen-4-ylhydrazine |

InChI |

InChI=1S/C9H8N6/c10-12-8-6-3-1-2-5-4-11-13-9(7(5)6)15-14-8/h1-4H,10H2,(H,12,14)(H,13,15) |

InChIキー |

RGSQKHGIBGKBQB-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=C1)C(=NN=C3NN=C2)NN |

製品の起源 |

United States |

準備方法

Preparation from 3-Thiono-2,3-dihydro-1,2,8,9-tetraazaphenalene

Starting Material Synthesis : The 3-thiono derivative is prepared by heating 3-keto-2,3-dihydro-1,2,8,9-tetraazaphenalene with phosphorus pentasulfide in dry pyridine at reflux for 2.5 hours. The reaction replaces the oxygen-containing group with sulfur, yielding the thiono compound in high yield (approximately 79%) after workup and drying.

Hydrazine Treatment : The 3-thiono compound (30 g) is refluxed with 100% hydrazine hydrate (500 ml) under vigorous stirring for about 20 hours. This reaction converts the thiono group to the hydrazino group at the 3-position. After cooling and filtration, the yellow precipitate is washed and dried to yield the free base of 3-hydrazino-1,2,8,9-tetraazaphenalene (21 g).

Purification : The free base is suspended in excess 3N hydrochloric acid, filtered, and evaporated under vacuum. The residue is triturated with methanol, filtered, and recrystallized from water with methanol and concentrated hydrochloric acid to obtain the dihydrochloride salt with a melting point of 245-248 °C (decomposition).

Preparation from 3-Halo-1,2,8,9-tetraazaphenalene

Halogenation : 3-Keto-9-phenyl-2,3-dihydro-1,2,8,9-tetraazaphenalene is treated with phosphorus pentachloride in phosphorus oxychloride at reflux for approximately 165 minutes to yield 3-chloro-9-phenyl-1,2,8,9-tetraazaphenalene.

Hydrazine Substitution : The 3-chloro derivative is reacted with 100% hydrazine hydrate in methyl cellosolve at reflux for 4 hours. The reaction mixture is filtered hot, and upon addition of water and cooling, the yellow precipitate of 3-hydrazino-9-phenyl-1,2,8,9-tetraazaphenalene is collected, washed, and dried.

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Thiono formation | Phosphorus pentasulfide | Dry pyridine | Reflux (approx. 115°C) | 2.5 hours | High yield (~79%) |

| Hydrazine substitution (thiono route) | 100% hydrazine hydrate | None specified (neat or reflux) | Reflux | 20 hours | Free base isolated (21 g from 30 g) |

| Purification | 3N HCl, methanol, concentrated HCl | Aqueous/methanol | Room temperature | Recrystallization | Dihydrochloride salt, mp 245-248°C |

| Halogenation (chloro derivative) | Phosphorus pentachloride, phosphorus oxychloride | Phosphorus oxychloride | Reflux | 165 minutes | 3-chloro derivative obtained |

| Hydrazine substitution (halo route) | 100% hydrazine hydrate | Methyl cellosolve | Reflux | 4 hours | Yellow precipitate formed |

The hydrazine substitution reactions are typically carried out under reflux to ensure complete conversion, with reaction times ranging from 4 to 48 hours depending on the starting material and solvent system.

The free base of 3-hydrazino-1,2,8,9-tetraazaphenalene can be converted into various salts (e.g., dihydrochloride, dimethanesulfonate) by treatment with inorganic or organic acids, which aids in purification and crystallization.

The hydrazone derivatives can be prepared by reacting the hydrazino compound with aldehydes such as benzaldehyde in aqueous alcohols, yielding benzylidene derivatives that can be isolated as hydrochloride salts or free bases.

The hydrazine substitution step is critical and requires careful control of temperature and reaction time to maximize yield and purity.

The use of phosphorus pentasulfide in pyridine is an efficient method to convert the keto group to the thiono group, which is a key intermediate for hydrazino substitution.

The hydrazino derivatives exhibit good stability and can be isolated as free bases or converted into stable salts for pharmaceutical applications.

The hydrazone derivatives formed by reaction with aldehydes provide a versatile platform for further chemical modifications and biological activity studies.

化学反応の分析

Types of Reactions

3-Hydrazino-1,2,8,9-tetraazaphenalene undergoes several types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazino derivatives.

科学的研究の応用

3-Hydrazino-1,2,8,9-tetraazaphenalene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential as a cardiovascular agent and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Hydrazino-1,2,8,9-tetraazaphenalene involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3-Hydrazino-1,2,8,9-tetraazaphenalene and Analogues

Functional Group and Reactivity Differences

- Hydrazino Group vs. Triazole/Tetrazine: The hydrazino group in 3-Hydrazino-1,2,8,9-tetraazaphenalene provides nucleophilic reactivity, enabling further derivatization (e.g., Schiff base formation). In contrast, triazole and tetrazine rings (e.g., in and ) exhibit distinct electronic profiles, favoring π-π stacking or bioorthogonal click reactions .

Pharmacological and Physicochemical Profiles

- 9-Pyridylalkyl-tetraazaphenalene derivatives () exhibit CNS depressant and hypotensive effects, suggesting the tetraazaphenalene scaffold’s versatility in modulating neurological targets.

- Thermal Stability: Fused pyridazino-triazino-tetrazines () exhibit exceptional thermal stability (melting points >300°C), likely due to their fully conjugated, rigid frameworks. Similar data for 3-Hydrazino-1,2,8,9-tetraazaphenalene are unavailable but inferred to be lower based on structural flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。